A Technical Guide to 2-Ethylacrylic Acid: Properties, Synthesis, and Applications in Advanced Material Science and Drug Delivery
A Technical Guide to 2-Ethylacrylic Acid: Properties, Synthesis, and Applications in Advanced Material Science and Drug Delivery
Abstract: 2-Ethylacrylic acid (2-EAA) is an α,β-unsaturated monocarboxylic acid that serves as a critical monomer in the synthesis of advanced functional polymers. With a molecular weight of 100.12 g/mol , its unique chemical structure facilitates the creation of polymers with stimuli-responsive properties, making it a compound of significant interest for researchers in materials science and drug development.[1] This guide provides an in-depth examination of 2-EAA, covering its core physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization methods, and its pivotal applications, particularly in the design of pH-sensitive systems for targeted drug delivery.
Core Physicochemical and Safety Data
A foundational understanding of a compound's properties is paramount for its effective and safe application in a research setting. 2-Ethylacrylic acid is a corrosive liquid that requires careful handling.[1] Commercial preparations are often stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent spontaneous polymerization.
The key physicochemical properties of 2-Ethylacrylic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 100.12 g/mol | [1][2][3] |
| Molecular Formula | C₅H₈O₂ | [1][3] |
| IUPAC Name | 2-Methylidenebutanoic acid | [1] |
| Synonyms | 2-Ethylpropenoic acid, Ethacrylic acid | [1] |
| CAS Number | 3586-58-1 | [2] |
| Density | 0.986 g/mL at 25 °C | [2][3] |
| Boiling Point | 176 °C | [2][3] |
| Melting Point | -16 °C | [2][3] |
| Refractive Index (n20/D) | 1.437 | [2] |
| Flash Point | 83.3 °C (181.9 °F) - closed cup |
Safety Profile: 2-Ethylacrylic acid is classified as a corrosive substance that causes severe skin burns and eye damage (H314).[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Validated Synthesis of 2-Ethylacrylic Acid via Catalytic Oxidation
A reliable and scalable synthesis is crucial for research and development. 2-Ethylacrylic acid can be robustly synthesized through the selective oxidation of 2-ethylacrolein. This method leverages hydrogen peroxide as a clean oxidant and selenium dioxide as an efficient catalyst to convert the aldehyde functional group to a carboxylic acid while preserving the valuable α,β-unsaturation.[6]
Caption: Workflow for the synthesis of 2-Ethylacrylic acid.
Experimental Protocol
This protocol is adapted from established methodologies for the selective oxidation of α,β-unsaturated aldehydes.[6]
Materials:
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2-Ethylacrolein (8.41 g, 100 mmol)
-
Selenium dioxide (0.55 g, 5 mmol, 5 mol%)
-
Hydrogen peroxide (90% w/w, 4.17 mL, 150 mmol)
-
tert-Butanol (100 mL)
-
Saturated aqueous sodium bisulfite solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Causality and Procedural Rationale:
-
Catalyst Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenium dioxide in tert-butanol. Rationale: tert-Butanol is used as a solvent that is relatively resistant to oxidation under these conditions.
-
Reactant Addition: To this solution, add 2-ethylacrolein.[6]
-
Controlled Oxidation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the 90% hydrogen peroxide dropwise over 30 minutes. It is critical to maintain the internal temperature below 20 °C. Rationale: The oxidation of aldehydes by hydrogen peroxide is an exothermic process. Slow, cooled addition prevents runaway reactions and minimizes the formation of byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained. Rationale: Sodium bisulfite safely reduces and neutralizes any remaining hydrogen peroxide, which is a strong oxidizer and can pose a hazard during subsequent solvent evaporation steps.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[6] Combine the organic layers. Rationale: 2-Ethylacrylic acid has higher solubility in organic solvents like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble components.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL) and dry over anhydrous magnesium sulfate.[6] Rationale: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the last traces of water to yield a clean organic solution.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Ethylacrylic acid, which can be further purified by distillation if required.
Spectroscopic and Analytical Characterization
To validate the successful synthesis and confirm the identity and purity of 2-Ethylacrylic acid, a combination of spectroscopic techniques is employed. The expected spectral features are derived from the molecule's distinct functional groups: a carboxylic acid, an ethyl group, and a disubstituted alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: two distinct singlets (or narrow doublets) in the vinyl region (~5.5-6.5 ppm) for the two non-equivalent protons of the C=CH₂ group; a quartet at ~2.2-2.5 ppm for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons; a triplet at ~1.0-1.2 ppm for the terminal methyl (-CH₃) protons; and a very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid.[7]
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: one for the carbonyl carbon (~170-175 ppm), two for the sp² carbons of the double bond (~125-145 ppm), and two for the sp³ carbons of the ethyl group (~12 ppm and ~25 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present.[8] Key absorption bands to identify are:
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
A strong, sharp C=O (carbonyl) stretch at ~1690-1710 cm⁻¹.
-
A C=C (alkene) stretch at ~1630-1640 cm⁻¹.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[8] For 2-Ethylacrylic acid, the electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 100, corresponding to the molecular formula C₅H₈O₂.[1][8]
Polymerization and Advanced Applications in Drug Delivery
The primary utility of 2-Ethylacrylic acid in research and development lies in its function as a monomer for creating "smart" polymers.[6][9] Its homopolymer, poly(2-ethylacrylic acid) or PEAA, is a well-studied, pH-responsive polyelectrolyte.[10]
This pH-responsive behavior is driven by the protonation state of the carboxylic acid side chains. At a pH below its pKa (~6.5), the carboxyl groups are protonated (-COOH), rendering the polymer hydrophobic. This causes the polymer chain to collapse into a compact, globular conformation. As the pH is raised above the pKa, the carboxyl groups deprotonate to form carboxylates (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the polymer to undergo a conformational transition to an extended, hydrophilic state.[10]
This distinct pH-triggered conformational change is harnessed in advanced drug delivery systems. For instance, PEAA can be used to coat or incorporate into liposomes or nanoparticles.[10] In the neutral pH of the bloodstream (pH ~7.4), the polymer is in its extended, hydrophilic state. However, upon reaching the slightly acidic microenvironment of a tumor or after being taken up by a cell into an endosome (where pH drops to 5.0-6.5), the polymer collapses. This hydrophobic transition can physically disrupt the lipid bilayer of the carrier, triggering the rapid and targeted release of an encapsulated therapeutic agent.[10][11]
Caption: pH-responsive drug release from a liposome coated with Poly(2-EAA).
Conclusion
2-Ethylacrylic acid, with a precise molecular weight of 100.12 g/mol , is far more than a simple chemical building block.[1] Its value is realized through its polymerization into functional macromolecules that can respond to environmental stimuli. The straightforward and reliable synthesis, coupled with clear analytical signatures, makes it an accessible yet powerful tool for researchers. Its most compelling application is in the field of drug delivery, where polymers derived from it are being engineered to create sophisticated, targeted therapies that release their payload in response to the specific pH of diseased tissues.[10] This capacity ensures that 2-Ethylacrylic acid will remain a molecule of high interest in the ongoing development of advanced materials and therapeutics.
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